

# Protocol for In Vitro Angiogenesis Tube Formation Assay Using Fumagillol

Author: BenchChem Technical Support Team. Date: December 2025



Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro tube formation assay is a widely utilized method to assess the pro- or anti-angiogenic potential of compounds. This document provides a detailed protocol for conducting an in vitro angiogenesis tube formation assay using **Fumagillol**, a known inhibitor of angiogenesis. **Fumagillol**, a natural product isolated from the fungus Aspergillus fumigatus, exerts its anti-angiogenic effects primarily through the inhibition of methionine aminopeptidase 2 (MetAP-2), a key enzyme in endothelial cell proliferation and survival.[1] This protocol is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

## **Principle of the Assay**

The in vitro tube formation assay is based on the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (BME) matrix, such as Matrigel®. In the presence of anti-angiogenic compounds like **Fumagillol**, the formation of these tubular networks is inhibited. The extent of inhibition can be quantified by measuring various parameters, including the number of nodes, the number of meshes, and the total tube length.



#### **Data Presentation**

The following table summarizes the dose-dependent inhibitory effect of TNP-470, a synthetic and more stable analog of **Fumagillol** that also targets MetAP-2, on human umbilical vein endothelial cell (HUVEC) tube formation. This data is representative of the expected results when using **Fumagillol** or its analogs.

| Treatment<br>Group | Concentration<br>(ng/mL) | Total Tube<br>Length (% of<br>Control) | Number of<br>Nodes (% of<br>Control) | Number of<br>Meshes (% of<br>Control) |
|--------------------|--------------------------|----------------------------------------|--------------------------------------|---------------------------------------|
| Control (Vehicle)  | 0                        | 100                                    | 100                                  | 100                                   |
| TNP-470            | 0.1                      | 75                                     | 70                                   | 65                                    |
| TNP-470            | 1                        | 50                                     | 45                                   | 40                                    |
| TNP-470            | 10                       | 25                                     | 20                                   | 15                                    |
| TNP-470            | 100                      | 5                                      | 5                                    | 2                                     |

Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on the specific experimental conditions, cell line, and batch of reagents.

# **Experimental Protocols Materials and Reagents**

- Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Other endothelial cell lines such as Human Microvascular Endothelial Cells (HMECs) can also be used.
- Basement Membrane Matrix: Growth factor-reduced Matrigel® Basement Membrane Matrix is recommended to minimize the influence of exogenous growth factors.
- Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors, or a basal medium like Medium 200PRF for the assay itself.



- Plates: Sterile, flat-bottom 96-well or 24-well tissue culture plates.
- **Fumagillol** Stock Solution: Prepare a stock solution of **Fumagillol** in a suitable solvent such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
- Staining Reagent: Calcein AM is a fluorescent dye used for live-cell staining and visualization of the tube network.
- Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
- Cell Detachment Solution: Trypsin/EDTA solution.
- Trypsin Neutralizer: Trypsin Neutralizing Solution.

## **Experimental Workflow**

The following diagram illustrates the key steps in the in vitro tube formation assay with **Fumagillol** treatment.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro angiogenesis tube formation assay.



## **Detailed Step-by-Step Protocol**

- Preparation of Matrigel®-Coated Plates:
  - 1. Thaw the growth factor-reduced Matrigel® on ice overnight at 4°C. It is critical to keep the Matrigel® and all pipette tips and plates cold to prevent premature gelation.
  - 2. Using pre-cooled pipette tips, add 50  $\mu$ L (for a 96-well plate) or 250  $\mu$ L (for a 24-well plate) of Matrigel® to each well.
  - 3. Ensure the entire surface of the well is evenly coated.
  - 4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
- Cell Preparation and Seeding:
  - Culture HUVECs in EGM-2 medium until they reach 70-90% confluency.
  - 2. On the day of the assay, aspirate the culture medium and wash the cells with PBS.
  - 3. Detach the cells using Trypsin/EDTA solution and neutralize with Trypsin Neutralizing Solution.
  - 4. Centrifuge the cell suspension and resuspend the cell pellet in a basal medium (e.g., Medium 200PRF) to a concentration of  $1 \times 10^5$  to  $2 \times 10^5$  cells/mL.
  - 5. Add 100  $\mu$ L (for a 96-well plate) or 500  $\mu$ L (for a 24-well plate) of the cell suspension to each Matrigel®-coated well.
- Fumagillol Treatment:
  - 1. Prepare serial dilutions of **Fumagillol** in the assay medium.
  - Add the Fumagillol dilutions to the respective wells. Include a vehicle control (medium with DMSO).
  - 3. Gently mix the plate to ensure even distribution of the compound.
- Incubation:



- 1. Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4 to 18 hours. The optimal incubation time should be determined empirically, as it can vary between cell types and experimental conditions. Tube formation typically begins within a few hours.
- Visualization and Quantification:
  - 1. After the incubation period, carefully remove the medium from the wells.
  - 2. Wash the cells gently with pre-warmed HBSS.
  - 3. Prepare a working solution of Calcein AM (e.g., 2 µg/mL in HBSS).
  - 4. Add the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.
  - 5. Remove the Calcein AM solution and wash the cells again with HBSS.
  - 6. Acquire images of the tube network using a fluorescence microscope.
  - 7. Quantify the tube formation using an appropriate image analysis software (e.g., ImageJ with an angiogenesis plugin). Parameters to measure include total tube length, number of nodes (branch points), and number of meshes (enclosed areas).

## **Signaling Pathway**

**Fumagillol**'s anti-angiogenic activity is mediated by its specific and irreversible inhibition of MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP-2 in endothelial cells leads to a G1 phase cell cycle arrest, thereby inhibiting their proliferation, a crucial step in angiogenesis.

The following diagram illustrates the signaling pathway affected by **Fumagillol**.





Click to download full resolution via product page

Caption: Signaling pathway of Fumagillol's anti-angiogenic effect.

## **Troubleshooting**



| Problem                                    | Possible Cause                                                                                               | Solution                                                                                                                                                                                        |
|--------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No or poor tube formation in control wells | - Matrigel® gelled prematurely or unevenly Low cell viability or seeding density Suboptimal incubation time. | - Keep Matrigel® and all materials cold. Ensure even coating Use healthy, low-passage cells and optimize seeding density Perform a time-course experiment to determine optimal incubation time. |
| High background fluorescence               | - Incomplete removal of<br>Calcein AM Cell death<br>leading to dye leakage.                                  | <ul> <li>Ensure thorough but gentle<br/>washing steps Check for<br/>cytotoxicity of Fumagillol<br/>concentrations.</li> </ul>                                                                   |
| Inconsistent results between wells         | - Uneven cell seeding Edge effects in the plate.                                                             | <ul> <li>Mix cell suspension</li> <li>thoroughly before seeding</li> <li>Avoid using the outer wells of the plate.</li> </ul>                                                                   |

## Conclusion

This protocol provides a comprehensive guide for performing an in vitro angiogenesis tube formation assay to evaluate the anti-angiogenic properties of **Fumagillol**. By following these detailed steps, researchers can obtain reliable and quantifiable data on the inhibition of endothelial cell tube formation. The provided information on the mechanism of action and troubleshooting will further aid in the successful execution and interpretation of this assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for In Vitro Angiogenesis Tube Formation Assay Using Fumagillol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674179#protocol-for-in-vitro-angiogenesis-tube-formation-assay-using-fumagillol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com